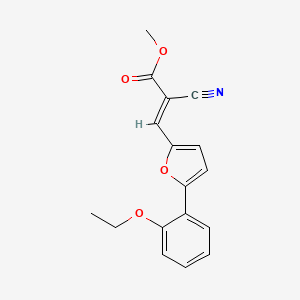

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

Description

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is a synthetic acrylate derivative featuring a cyano group at the α-position, a 2-ethoxyphenyl-substituted furan ring at the β-position, and a methyl ester group.

Properties

CAS No. |

853347-58-7 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C17H15NO4/c1-3-21-15-7-5-4-6-14(15)16-9-8-13(22-16)10-12(11-18)17(19)20-2/h4-10H,3H2,1-2H3/b12-10+ |

InChI Key |

NTNYFWZACJEMRF-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OC |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and furan ring are likely to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate and related compounds are outlined below, focusing on substituent effects, biological activity, and synthetic pathways.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Substituent Impact on Bioactivity: Nitrofuran Derivatives: Compounds like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide () exhibit carcinogenicity linked to the 5-nitrofuran moiety and hydrazide/thiazole groups. In contrast, Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate lacks nitro groups, suggesting a divergent safety profile. Fluorinated Propenoates: Industrial fluorinated analogs () prioritize chemical stability and hydrophobicity, whereas the ethoxyphenyl-furyl group in the target compound may enhance π-π stacking interactions in biological systems.

Structural Analogues in Drug Development: Lapatinib () shares a furyl group but incorporates a quinazoline core and methylsulfonyl-ethylamino substituents for kinase inhibition. The target compound’s cyano and ester groups may instead favor electrophilic reactivity or serve as a Michael acceptor.

Synthetic Strategies: The target compound’s synthesis may parallel methods for similar acrylates (e.g., ), where furan precursors are coupled with cyanoacrylate esters. However, the absence of nitro or thiazole groups simplifies its synthesis compared to carcinogenic nitrofurans ().

Notes

Data Limitations: Direct biological or toxicological data for Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Carcinogenicity Warnings: Nitrofuran derivatives () highlight the importance of substituent choice; the absence of nitro/hydrazine groups in the target compound may mitigate such risks.

Industrial vs. Pharmaceutical Potential: Fluorinated propenoates () exemplify non-pharmaceutical applications, while the target compound’s structure aligns more with bioactive small molecules.

Biological Activity

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is characterized by the presence of a cyano group, a furan ring, and an ethoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 285.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.30 g/mol |

| IUPAC Name | Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate |

The biological activity of methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can act as a nucleophile or electrophile, facilitating interactions that may lead to biological responses.

Anticancer Activity

Research indicates that methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate exhibits significant anticancer properties. A study involving various derivatives of similar compounds demonstrated that modifications at specific positions on the furan or phenyl rings enhanced antiproliferative activity against cancer cell lines. For instance, the introduction of electron-withdrawing groups was found to increase cytotoxicity in certain contexts .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : A study published in Molecules highlighted the synthesis of several derivatives from methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to improved efficacy compared to the parent compound .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The results indicated that specific structural features contributed to enhanced activity, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.